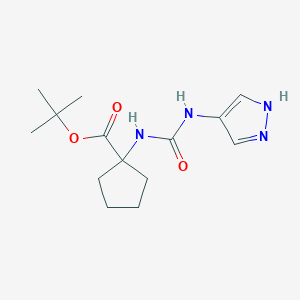
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide, also known as CMI-977, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to improve endothelial function and reduce atherosclerotic plaque formation.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in cancer invasion and metastasis. 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which regulate the levels of cyclic nucleotides involved in inflammation and cardiovascular diseases.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the activity of MMPs and reduce the expression of vascular endothelial growth factor (VEGF), which are involved in cancer invasion and angiogenesis. In inflammation, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In cardiovascular diseases, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to improve endothelial function and reduce atherosclerotic plaque formation.
Advantages and Limitations for Lab Experiments
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-characterized mechanism of action. However, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has not been extensively tested in clinical trials, which limits its translational potential.
Future Directions
There are several future directions for the research and development of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide in other diseases, such as neurodegenerative diseases and autoimmune disorders. Furthermore, future research could focus on developing novel formulations and delivery systems to improve the solubility and stability of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide, as well as conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is a chemical compound that has shown promising potential for therapeutic applications in various diseases. Its well-characterized mechanism of action and high potency make it an attractive candidate for further research and development. However, more studies are needed to fully understand its pharmacological properties and evaluate its translational potential.
Synthesis Methods
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is synthesized by reacting 1-methylindole-4-carboxylic acid with 4-methoxyaniline, followed by condensation with ethyl cyanoacetate and subsequent hydrolysis to yield the final product. The synthesis method has been optimized to increase the yield and purity of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide.
properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-23-11-10-15-16(4-3-5-18(15)23)19(24)17(12-21)20(25)22-13-6-8-14(26-2)9-7-13/h3-11,17H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSBYKZYSQEIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)
![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)


![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)